N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of aziridine, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine typically involves multiple steps. One common approach is to start with the preparation of the aziridine intermediate, which can be synthesized by reacting cyclopropylmethylamine with an appropriate epoxide under basic conditions. The aziridine intermediate is then reacted with 3-hydroxyphenyl-5-methyl-1,3-thiazole-2-amine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is particularly relevant in the context of its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
- N-[3-[[1-(Cyclopropylmethyl)-2-aziridinyl]methoxy]phenyl]-2-oxo-1-pyrrolidineacetamide
Uniqueness
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of both aziridine and thiazole rings in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-8-18-17(22-12)19-14-3-2-4-16(7-14)21-11-15-10-20(15)9-13-5-6-13/h2-4,7-8,13,15H,5-6,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIPNCQKCPVUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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